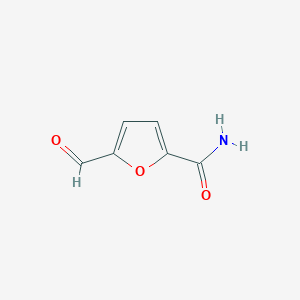

5-Formylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-formylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKARXUKTVTXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 5-Formylfuran-2-carboxamide

The synthesis of this compound can be approached through direct methods, primarily involving the formation of the amide functionality from a carboxylic acid precursor. A key starting material for this is 5-Formylfuran-2-carboxylic acid (FFCA), which is readily accessible from biomass-derived 5-Hydroxymethylfurfural (B1680220) (HMF).

Oxidation of 5-Hydroxymethylfurfural (HMF) Precursors

The journey to this compound often begins with the selective oxidation of HMF. HMF is a versatile platform chemical derived from the dehydration of C6 sugars. The oxidation of HMF can proceed through two main intermediates: 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Further oxidation of either of these intermediates yields 5-formylfuran-2-carboxylic acid (FFCA). A variety of catalytic systems, including those based on precious metals like gold and palladium, as well as non-precious metal oxides, have been developed to achieve high yields of FFCA from HMF under controlled conditions. To prevent the overoxidation of the formyl group to a second carboxylic acid, protective group strategies are sometimes employed. For instance, the formyl group of HMF can be protected as an acetal, allowing for the selective oxidation of the hydroxymethyl group, followed by deprotection to yield FFCA.

Once FFCA is obtained, the formation of the amide bond is typically achieved through standard coupling methods. Reagents like 1,1'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, facilitating its reaction with ammonia (B1221849) or an ammonia source to produce this compound.

Targeted Derivatization and Functional Group Interconversions of the Formyl Group

The formyl group of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Condensation Reactions

The aldehyde functionality readily participates in condensation reactions with active methylene compounds. A notable example is the Knoevenagel condensation, where this compound can react with compounds like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst to form new carbon-carbon double bonds. These reactions are valuable for extending the carbon framework and introducing new functional groups. For instance, the condensation of 5-substituted furan-2-carboxaldehydes with creatinine has been reported to yield arylidene compounds.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Malononitrile | Basic Catalyst | 2-((5-(aminocarbonyl)furan-2-yl)methylene)malononitrile |

| This compound | Ethyl Cyanoacetate | Basic Catalyst | Ethyl 2-cyano-3-(5-(aminocarbonyl)furan-2-yl)acrylate |

| 5-Substituted furan-2-carboxaldehyde | Creatinine | Basic Catalyst | Furfurylidene creatinine derivative |

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles.

Reductive Amination: This reaction involves the initial formation of an imine by reaction with an amine, followed by reduction to the corresponding amine. The reductive amination of the closely related 5-formylfuran-2-carboxylic acid (FFCA) to 5-aminomethylfuran-2-carboxylic acid (AMFCA) has been demonstrated using a cobalt phosphide nanorod catalyst. A similar strategy could be applied to this compound to introduce diverse amine functionalities.

Grignard and Wittig Reactions: While specific examples with this compound are not extensively documented, the formyl group is expected to react readily with Grignard reagents to yield secondary alcohols and with phosphonium ylides (Wittig reagents) to form alkenes. The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes, and it is anticipated that this compound would undergo this transformation to introduce a variety of substituted vinyl groups at the 5-position of the furan (B31954) ring.

Selective Oxidation Pathways

While the primary focus is often on preserving the formyl group, its selective oxidation to a carboxylic acid can be a desired transformation. The oxidation of 5-formylfuran-2-carboxylic acid (FFCA) to furan-2,5-dicarboxylic acid (FDCA) is a well-established process. It is plausible that similar oxidative conditions could be applied to this compound to selectively oxidize the formyl group, yielding furan-2,5-dicarboxamide, although care would be needed to avoid hydrolysis of the existing amide group.

Controlled Reduction Strategies

The formyl group can be selectively reduced to a hydroxymethyl group, providing another avenue for derivatization.

Hydride Reduction: Mild reducing agents like sodium borohydride (NaBH₄) are commonly used to reduce aldehydes to primary alcohols without affecting other functional groups like amides. The application of NaBH₄ to this compound would be expected to yield 5-(hydroxymethyl)furan-2-carboxamide.

Catalytic Hydrogenation: Catalytic hydrogenation over transition metal catalysts (e.g., Pd/C, Pt/C) is another effective method for the reduction of aldehydes. This method can also be employed for the reduction of the formyl group in furan derivatives. Careful selection of the catalyst and reaction conditions would be crucial to ensure the selective reduction of the aldehyde without affecting the furan ring or the amide group.

Targeted Derivatization and Functional Group Interconversions of the Carboxamide Group

The carboxamide functional group is a cornerstone of many organic molecules, and its synthesis and modification are fundamental aspects of organic chemistry.

Amide Bond Formation from Carboxylic Acid Precursors (General Synthetic Principle)

The formation of an amide bond, such as that in this compound, typically involves the reaction of a carboxylic acid with an amine. This transformation is not spontaneous and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed to mediate this reaction efficiently.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization in the case of chiral carboxylic acids. Other effective coupling agents include uronium/aminium salts like HATU and HBTU, and phosphonium salts like BOP and PyBOP. luxembourg-bio.comnih.govresearchgate.net

A general approach for the synthesis of furan-2-carboxamides involves the activation of a furan-2-carboxylic acid derivative with a coupling agent, followed by the addition of the desired amine. For instance, the use of 1,1'-carbonyldiimidazole (CDI) is a well-established method for activating carboxylic acids. The reaction proceeds through an acylimidazolide intermediate, which then readily reacts with an amine to form the corresponding amide. rsc.orgnih.gov

While specific literature detailing the synthesis of this compound is not extensively available, the general principles of amide bond formation are directly applicable. The synthesis would involve the coupling of 5-formylfuran-2-carboxylic acid with an appropriate amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a suitable coupling agent and reaction conditions. The choice of solvent and base is also crucial for optimizing the reaction yield and purity of the product.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Common Additives |

| DCC | Dicyclohexylcarbodiimide | HOBt, DMAP |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA |

| CDI | 1,1'-Carbonyldiimidazole | None |

Modifications and Reactions of the Amide Moiety

The amide group in this compound, once formed, can undergo various chemical transformations. These reactions can be broadly categorized into those involving the N-H bond and those involving the carbonyl group.

Reactions at the nitrogen atom include N-alkylation and N-arylation, which can be achieved under basic conditions using appropriate alkyl or aryl halides. The amide nitrogen can also participate in condensation reactions.

The carbonyl group of the amide is generally less reactive than that of ketones or aldehydes. However, it can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). Dehydration of the primary amide can lead to the formation of a nitrile group.

Furthermore, the entire amide group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, although this often requires harsh reaction conditions. Transamidation, the exchange of the amine portion of the amide, can be achieved, for example, by reacting the amide with a different amine, sometimes with the aid of a catalyst. mdpi.com One method involves the activation of the amide with di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) to form an N-acyl-Boc-carbamate intermediate, which then reacts with another amine. mdpi.com

Construction of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold, with its furan ring, formyl group, and carboxamide functionality, serves as a versatile building block for the synthesis of more complex and potentially bioactive molecules.

Synthesis of Hybrid Furan-2-carboxamide Compounds (e.g., Naphthoquinone-Furan-2-carboxamide Derivatives)

The strategy of creating hybrid molecules by combining two or more pharmacophores is a common approach in drug discovery to develop novel compounds with enhanced or new biological activities. researchgate.net Naphthoquinones are a class of compounds known for their diverse biological properties, including anticancer and antimicrobial activities. rsc.orgbeilstein-journals.orgresearchgate.net

The synthesis of hybrid molecules containing both a furan-2-carboxamide and a naphthoquinone moiety can be envisioned through several synthetic routes. One plausible approach involves the coupling of a pre-functionalized furan-2-carboxamide with a naphthoquinone derivative, or vice versa.

For instance, a synthetic strategy could involve the initial synthesis of a furan-2-carboxamide bearing a linker with a reactive functional group. This functionalized furan-2-carboxamide could then be reacted with a suitably substituted naphthoquinone. Alternatively, a naphthoquinone derivative with an amino or carboxylic acid functionality could be directly coupled with 5-formylfuran-2-carboxylic acid or an activated derivative of this compound, respectively.

A study on the synthesis of novel naphthoquinone-furan-2-cyanoacryloyl hybrids provides a relevant synthetic methodology. nih.gov In this work, a furan scaffold was coupled with a naphthoquinone moiety. A similar approach could be adapted for the synthesis of Naphthoquinone-Furan-2-carboxamide derivatives. This would likely involve the synthesis of an appropriate furan-2-carboxylic acid or amine derivative which is then coupled to a naphthoquinone precursor. The presence of the formyl group on the furan ring in this compound offers an additional site for chemical modification, allowing for the construction of even more complex hybrid structures through reactions such as condensation or reductive amination.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 5-Formylfuran-2-carboxamide, the spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two furan (B31954) ring protons, and the two amide protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.5-10.0 ppm.

Furan Protons: The two protons on the furan ring are in different chemical environments and are coupled to each other. They would appear as two doublets. The proton at the C3 position (adjacent to the carboxamide group) would likely resonate at a different frequency than the proton at the C4 position (adjacent to the formyl group).

Amide Protons (-CONH₂): The two protons of the primary amide group are often non-equivalent due to restricted rotation around the C-N bond. They would typically appear as two broad singlets in the region of δ 7.5-8.5 ppm. The broadness of these peaks is a result of quadrupole effects of the nitrogen atom and potential hydrogen exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.0 | Singlet |

| Furan H (C3/C4) | 7.0 - 7.5 | Doublet |

| Furan H (C4/C3) | 7.2 - 7.8 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Carbonyl Carbons: Two distinct carbonyl signals are expected. The aldehyde carbonyl carbon (C=O) typically appears around δ 175-185 ppm, while the amide carbonyl carbon would be found slightly upfield, around δ 160-170 ppm.

Furan Carbons: The four carbon atoms of the furan ring would produce four separate signals in the aromatic region of the spectrum (δ 110-160 ppm). The carbons attached to the formyl and carboxamide groups (C2 and C5) would be the most downfield shifted.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 175 - 185 |

| Amide C=O | 160 - 170 |

| Furan C2/C5 | 145 - 160 |

| Furan C5/C2 | 150 - 165 |

| Furan C3/C4 | 110 - 125 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. For this compound (C₆H₅NO₃), the calculated exact mass would be compared to the experimentally measured mass. A close match (typically within 5 ppm) confirms the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde, amide, and furan functional groups.

N-H Stretching: The primary amide group will show two distinct bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching: Two carbonyl stretching bands would be prominent. The aldehyde C=O stretch typically appears around 1700-1720 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found at a lower wavenumber, around 1650-1680 cm⁻¹.

C-N Stretching & N-H Bending: The C-N stretch and N-H bend (Amide II band) vibrations would also be present in the fingerprint region of the spectrum.

C-H Stretching: The aldehyde C-H stretch would show characteristic bands around 2720 and 2820 cm⁻¹. The furan C-H stretches would appear above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3100 - 3500 (two bands) |

| Furan/Aldehyde | C-H Stretch | >3000 / 2720, 2820 |

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | ~1600 |

| Furan | C=C Stretch | ~1500-1600 |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

SCXRD is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the molecule, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. While no published crystal structure for this compound is currently available, this technique would be invaluable for confirming its molecular geometry and packing arrangement in the crystalline lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule from first principles, offering insights into its stability, electronic distribution, and reactivity. nih.gov These methods have become indispensable for complementing experimental studies and guiding synthetic efforts. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly valuable for mapping reaction mechanisms, identifying transition states, and calculating the energies of intermediates. rsc.org In the context of furan (B31954) derivatives, DFT studies have been crucial for understanding oxidative reaction pathways. For instance, theoretical studies on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) have identified 5-formylfuran-2-carboxylic acid (FFCA) as a key intermediate. researchgate.net

These studies calculate the potential energy surface for various reaction channels, revealing the most kinetically favorable pathways. researchgate.net For a compound like 5-Formylfuran-2-carboxamide, DFT could be employed to model its synthesis, for example, via the amidation of FFCA, or its subsequent transformations. By calculating the activation energy barriers, researchers can predict the feasibility of a reaction and the stability of any intermediates formed. researchgate.netrsc.org

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway

This table illustrates the type of data generated from DFT studies to analyze a reaction, such as the conversion of an acyl chloride to this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (5-Formylfuran-2-carbonyl chloride + NH₃) | 0.0 | Baseline energy of starting materials. |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon. |

| 3 | Tetrahedral Intermediate | -5.8 | A stabilized intermediate formed after the initial attack. |

| 4 | Transition State 2 (TS2) | +8.5 | Energy barrier for the elimination of the chloride ion. |

| 5 | Products (this compound + HCl) | -20.1 | Final energy of the products, indicating an exothermic reaction. |

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting and interpreting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). psu.edu

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): These regions, susceptible to electrophilic attack, would be concentrated around the oxygen atoms of the formyl and carboxamide groups due to the high electronegativity of oxygen. The oxygen atom within the furan ring would also contribute to the negative potential.

Positive Potential (Blue): These electron-deficient areas, prone to nucleophilic attack, would be located around the hydrogen atoms of the amide group (-NH₂) and the formyl proton (-CHO).

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding. researchgate.netmdpi.com The MEP map provides a clear rationale for how the molecule might orient itself when approaching a biological target or other reactants. d-nb.info

Table 2: Predicted Molecular Electrostatic Potential (MEP) Minima (Vmin) and Maxima (Vmax)

This table shows representative predicted MEP values for different regions of this compound, indicating sites for potential molecular interactions.

| Atomic Site / Region | MEP Value (kcal/mol) | Interpretation |

|---|---|---|

| Carbonyl Oxygen (Amide) | -55.0 | Strongly negative potential; a primary hydrogen bond acceptor site. |

| Carbonyl Oxygen (Formyl) | -48.5 | Negative potential; a hydrogen bond acceptor site. |

| Amide Hydrogens (-NH₂) | +40.0 | Positive potential; a primary hydrogen bond donor site. |

| Furan Ring (π-system) | -15.0 | Moderately negative potential above/below the ring, allowing for π-stacking interactions. |

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are central to drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling numerous possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity.

For this compound, docking simulations could be used to screen it against various protein targets to identify potential biological activity. For instance, similar furan-based structures have been docked into the active sites of enzymes like calpains and kinases. hereon.detandfonline.com The simulation would predict the binding pose and estimate the binding energy, with a more negative value suggesting a stronger interaction. The results highlight key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues (e.g., Asp, Glu) in the protein's active site. hereon.de

Table 3: Example Molecular Docking Results for this compound

This table provides a hypothetical summary of a docking simulation against a protein kinase, illustrating the type of data generated.

| Parameter | Value / Description |

|---|---|

| Protein Target | Hypothetical Kinase (e.g., PDB: XXXX) |

| Predicted Binding Energy | -8.2 kcal/mol |

| Key Hydrogen Bonds | Amide -NH₂ with Asp150; Formyl -C=O with Lys45 |

| Hydrophobic Interactions | Furan ring with Leu98, Val30 |

| Predicted Inhibition Constant (Ki) | ~5.4 µM (estimated from binding energy) |

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to analyze the dynamic behavior and stability of the ligand-protein complex over time. semanticscholar.org While docking provides a static snapshot, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event. semanticscholar.org

An MD simulation of the this compound-protein complex would track the movements of every atom over a set period (nanoseconds to microseconds). The analysis of the resulting trajectory can confirm the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand are calculated to assess conformational stability. semanticscholar.org MD simulations can also reveal the persistence of hydrogen bonds and identify water-mediated interactions that are critical for binding but not always captured by static docking.

Table 4: Key Parameters Analyzed in a Typical MD Simulation

This table outlines the primary outputs from an MD simulation used to assess the stability of a ligand-protein complex.

| Analysis | Purpose | Typical Finding for a Stable Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | To assess the conformational stability of the ligand in the binding pocket. | Low and stable RMSD value (e.g., < 3 Å) after initial equilibration. |

| Hydrogen Bond Analysis | To quantify the stability and occupancy of key hydrogen bonds over time. | High occupancy (>75%) for critical hydrogen bonds identified in docking. |

| RMSF (Root Mean Square Fluctuation) | To identify flexible regions of the protein upon ligand binding. | Lower fluctuation in the amino acid residues directly interacting with the ligand. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | To provide a more accurate estimation of binding affinity. | A favorable (negative) binding free energy. |

Prediction of Molecular Descriptors Relevant to Chemical Behavior and Biological Activity

Molecular descriptors are numerical values that encode chemical information and characterize a molecule. scispace.com They are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of compounds. d-nb.info Various descriptors can be calculated for this compound to predict its behavior.

These descriptors fall into several categories:

Constitutional: Molecular Weight, number of specific atoms.

Topological: Describing atomic connectivity.

Electronic: Derived from quantum mechanics, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to reactivity.

Physicochemical: Such as the logarithm of the partition coefficient (LogP) for lipophilicity and the Topological Polar Surface Area (TPSA) for membrane permeability. frontiersin.org

These descriptors provide a quantitative profile of the molecule, allowing for comparisons with existing drugs and for the development of predictive models for absorption, distribution, metabolism, and excretion (ADME) properties.

Table 5: Predicted Molecular Descriptors for this compound

This table lists key calculated descriptors that are relevant for assessing the drug-likeness and chemical behavior of the compound.

| Descriptor | Predicted Value | Relevance |

|---|---|---|

| Molecular Formula | C₆H₅NO₃ | Basic identity of the compound. bldpharm.com |

| Molecular Weight | 139.11 g/mol | Influences diffusion and absorption; generally <500 for oral drugs. bldpharm.com |

| XLogP3 | -0.1 | Measure of lipophilicity; affects solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Crucial for molecular recognition and binding to targets. |

| Hydrogen Bond Acceptors | 3 (two O atoms, one N atom) | Crucial for molecular recognition and binding to targets. |

| Topological Polar Surface Area (TPSA) | 79.4 Ų | Predicts cell permeability; generally <140 Ų for good oral bioavailability. |

| Rotatable Bonds | 2 | Relates to conformational flexibility; generally <10 for good oral bioavailability. |

Topological Polar Surface Area (TPSA)

No calculated TPSA value for this compound could be found in scientific databases.

LogP and Related Lipophilicity Descriptors

Calculated LogP values for this compound are not present in the reviewed literature or databases.

Rotatable Bond Count

The rotatable bond count for this compound has not been documented in available sources.

Hydrogen Bond Donor and Acceptor Counts

Specific counts for hydrogen bond donors and acceptors for this compound are not available.

Mechanistic Biological Activity Studies in Vitro Focus

Investigation of Anticancer Mechanisms in Cellular Models

The anticancer potential of compounds based on the furan-2-carboxamide scaffold has been a subject of scientific inquiry. In vitro studies using various cancer cell lines have aimed to uncover the molecular pathways through which these compounds exert their anti-proliferative effects.

Assessment of Reactive Oxygen Species (ROS) Generation

The generation of intracellular Reactive Oxygen Species (ROS) is a mechanism linked to the induction of apoptosis in cancer cells. nih.govbiomolther.org Studies on novel hybrids incorporating a furan-2-carboxamide moiety have explored this avenue. For instance, a synthesized naphthoquinone-furan-2-cyanoacryloyl hybrid, compound 5c, was shown to trigger the generation and accumulation of ROS, which partially contributed to the observed apoptosis in HeLa cells. semanticscholar.org This suggests that the pro-oxidative potential of certain furan (B31954) derivatives could be a key component of their anticancer activity. The general anticancer activities of quinone-based compounds are often associated with the generation of ROS, leading to DNA damage and apoptosis. nih.gov

Analysis of Cell Cycle Arrest and Apoptosis Induction Pathways

Derivatives of furan-2-carboxamide have demonstrated the ability to interfere with the normal progression of the cell cycle and to induce programmed cell death (apoptosis) in cancer cells. A novel small molecule based on the furan-2-carboxamide structure was found to be a microtubule stabilizing agent, leading to mitotic arrest and subsequent apoptosis in various cancer cell lines. nih.gov Similarly, another study involving quinazoline (B50416) derivatives identified a compound, referred to as 6c, that caused cell cycle arrest at the G2/M phase and induced apoptosis. researchgate.net Further investigation into naphthoquinone-furan-2-cyanoacryloyl hybrids showed that the most potent compound, 5c, not only inhibited the proliferation of HeLa cancer cells but also effectively induced apoptosis. semanticscholar.org This was confirmed through methods such as Hoechst 33342 staining, which revealed chromatin condensation—a hallmark of apoptosis—in treated cells. nih.gov

Exploration of Molecular Target Inhibition (e.g., STAT3 phosphorylation)

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial target in cancer therapy due to its role in tumor cell proliferation, survival, and migration. mdpi.com Furan-containing compounds have been investigated as inhibitors of this pathway. Specifically, a series of novel naphthoquinone-furan-2-cyanoacryloyl hybrids were designed and evaluated for their anticancer properties, with a focus on STAT3. nih.govsemanticscholar.org Western blotting analysis revealed that the lead compound, 5c, effectively inhibited the phosphorylation of STAT3 in HeLa cells. semanticscholar.org Natural naphthoquinones like plumbagin (B1678898) and shikonin (B1681659) have also shown potential in inhibiting STAT3 phosphorylation. nih.gov The inhibition of STAT3 phosphorylation is a key mechanism for inducing apoptosis and suppressing tumor growth. nih.govmdpi.com

Determination of Direct Molecular Binding Affinity (e.g., BLI analysis)

To confirm direct interaction with molecular targets, biophysical techniques such as Biolayer Interferometry (BLI) are employed. researchgate.net BLI analysis was used to validate that the anticancer effect of the naphthoquinone-furan hybrid, compound 5c, was due to a direct interaction with the STAT3 protein. semanticscholar.orgmdpi.com In the experiment, recombinant STAT3 was immobilized on biosensors, and the binding of compound 5c was measured across a range of concentrations. mdpi.com The results demonstrated a strong binding affinity, with a calculated dissociation constant (KD) of 13.0 μM. semanticscholar.orgmdpi.com This direct binding to the SH2 domain of STAT3 is believed to block the signaling process, providing a clear mechanism for its observed anticancer activity. semanticscholar.org

Enzymatic Inhibition Studies (e.g., Cholinesterase Inhibitory Potentials of Furan Derivatives)

Beyond oncology, furan derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a key therapeutic class. dergipark.org.trresearchgate.net Research has been conducted on the cholinesterase inhibitory activity of derivatives containing the 5-formylfuran-2-yl moiety.

In one study, two benzoate (B1203000) derivatives, (5-formylfuran-2-yl) methyl 4-nitrobenzoate (B1230335) (compound 1) and (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (compound 2), were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using the in vitro colorimetric Ellman method. dergipark.org.trresearchgate.netbohrium.com Both compounds showed inhibitory activity against both enzymes. dergipark.org.trbohrium.com Compound 1 was found to be a more potent inhibitor than compound 2 for both AChE and BuChE. dergipark.org.trresearchgate.netbohrium.com These findings suggest that the furan scaffold can be a valuable template for developing new cholinesterase inhibitors. dergipark.org.tr

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (5-formylfuran-2-yl) methyl 4-nitrobenzoate (Compound 1) | Acetylcholinesterase (AChE) | 3.25 | dergipark.org.trresearchgate.netbohrium.com |

| Butyrylcholinesterase (BuChE) | 8.45 | dergipark.org.trresearchgate.netbohrium.com | |

| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (Compound 2) | Acetylcholinesterase (AChE) | 8.45 | dergipark.org.trresearchgate.netbohrium.com |

| Butyrylcholinesterase (BuChE) | 14.44 | dergipark.org.trresearchgate.netbohrium.com |

Applications in Advanced Materials Science and Sustainable Chemistry

Role as a Monomer or Precursor for Polymer Synthesis

There is currently a lack of published research detailing the use of 5-Formylfuran-2-carboxamide as a direct monomer or precursor for polymer synthesis in the field of advanced materials. The focus of the scientific community has been on the polymerization of the related compounds, 2,5-furandicarboxylic acid (FDCA) and its esters, to produce bio-based polyesters and polyamides. acs.orgmagtech.com.cn The presence of a mono-carboxylic acid group in the related compound FFCA is known to act as a chain terminator during polymerization, which can negatively impact the quality of the resulting polymer. mdpi.com This might suggest potential challenges or a different reactivity profile for the amide derivative that has yet to be explored for polymer applications.

Contributions to the Development of Bio-Derived Materials

Specific contributions of this compound to the development of bio-derived materials have not been documented in the reviewed scientific literature. The broader family of furan-based compounds, particularly FDCA, are at the forefront of research into sustainable polymers derived from biomass. researchgate.netnih.govrsc.org These efforts are part of a larger shift away from fossil fuel-based feedstocks for the production of plastics and other materials. acs.org

Integration into Green Chemistry Methodologies for Sustainable Synthesis

While green chemistry principles are central to the synthesis and polymerization of furan-based monomers like FDCA, researchgate.netrsc.org there is no specific information available regarding the integration of this compound into such methodologies for sustainable synthesis of materials. Research in this area emphasizes the use of renewable feedstocks, enzymatic catalysis, and energy-efficient processes for producing furanic polymers. acs.orgresearchgate.net

Analytical and Purification Methodologies for Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and assessment of the purity of synthesized organic compounds. For furan-2-carboxamide derivatives, flash column chromatography is a commonly employed purification technique. nih.govmdpi.com The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase, a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, would be critical in achieving effective separation of 5-Formylfuran-2-carboxamide from reaction byproducts and starting materials. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool for both purification and purity assessment. While specific methods for this compound are not documented, methods developed for related furan (B31954) derivatives, such as 5-(hydroxymethyl)furfural (HMF) and its metabolites, often utilize C18 columns with gradient elution systems. nih.govmdpi.com A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. mdpi.com Gas chromatography (GC) coupled with mass spectrometry (GC-MS) could also be a viable technique, particularly for assessing the presence of volatile impurities. researchgate.netresearchgate.net The selection of an appropriate column, such as a Supelco Equity-1, is crucial for achieving good separation of furan isomers and related compounds. researchgate.net

Table 1: Potential Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Potential Mobile Phase/Conditions | Purpose |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative Separation |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water with buffer | Purity Assessment, Quantification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | HP-5MS or equivalent | Temperature gradient | Identification of volatile impurities |

Spectroscopic Methods for Impurity Identification

Spectroscopic techniques are indispensable for the structural elucidation of the target compound and the identification of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are the primary methods for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, would provide a definitive fingerprint of the molecule. mdpi.com Impurities would be identifiable by the presence of unexpected signals in the spectra. For instance, the presence of the corresponding carboxylic acid would be indicated by a characteristic broad singlet for the acidic proton.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized compound, thus confirming its identity. nih.govmdpi.com Mass spectrometry can also be coupled with chromatographic techniques (GC-MS or LC-MS) to identify and quantify impurities based on their mass-to-charge ratio and fragmentation patterns.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the key functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the amide N-H stretching, the amide C=O stretching (Amide I band), the N-H bending (Amide II band), the aldehyde C-H stretching, and the aldehyde C=O stretching. nih.gov The presence of impurities with different functional groups, such as a carboxylic acid (broad O-H stretch), could be detected.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Expected Features | Information Provided |

| 1H NMR | Signals for furan ring protons, aldehyde proton, and amide protons | Structural confirmation, purity |

| 13C NMR | Signals for furan ring carbons, aldehyde carbonyl carbon, and amide carbonyl carbon | Structural confirmation |

| HRMS | Accurate mass measurement | Elemental composition |

| IR | N-H, C=O (amide and aldehyde), C-H stretches | Functional group identification |

Solubility Studies in Binary Solvent Systems for Optimized Purification Processes

While no specific solubility data for this compound in binary solvent systems is available, studies on the closely related 5-Formylfuran-2-carboxylic acid (FFCA) provide valuable insights. The solubility of FFCA has been investigated in various binary solvent mixtures, such as water + 1,4-dioxane. Such studies are critical for designing efficient crystallization-based purification processes.

Understanding the solubility profile of this compound in different solvent systems at various temperatures would be essential for developing a robust purification strategy. A typical approach would involve identifying a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. This differential solubility allows for the crystallization of the pure compound upon cooling, leaving impurities behind in the mother liquor.

For instance, a binary solvent system could be composed of a "good" solvent, in which the compound is readily soluble, and an "anti-solvent," in which it is poorly soluble. By carefully adjusting the composition of this binary mixture, the crystallization process can be optimized to maximize yield and purity. Given the amide functionality, solvent systems involving polar protic and aprotic solvents would be a logical starting point for such investigations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Formylfuran-2-carboxamide, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis of this compound can be approached via formylation of furan-2-carboxamide precursors. Key steps include:

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) for introducing the formyl group at the 5-position of the furan ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves yield and purity.

- Standardization : Monitor reaction progress via TLC and optimize temperature (typically 60–80°C) to minimize side products like over-oxidized derivatives .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and functional groups?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. Furan protons resonate between δ 6.5–7.5 ppm, with coupling constants confirming substitution patterns .

- ¹³C NMR : The formyl carbon appears at δ 190–195 ppm, while the carboxamide carbonyl is at δ 165–170 ppm .

- X-ray Crystallography : Resolve the 3D conformation to confirm planarity of the furan ring and hydrogen bonding between the carboxamide and formyl groups .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. A retention time of 8–10 minutes (acetonitrile/water, 70:30) indicates purity >95% .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 154.03 (calculated for C₆H₅NO₃). Fragments at m/z 136 (loss of H₂O) and 108 (decarbonylation) confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate bioactivity (e.g., antimicrobial or anticancer effects) using multiple assays (e.g., MTT, colony formation, and enzymatic inhibition) to rule out false positives .

- Structure-Activity Relationship (SAR) : Compare derivatives with modified substituents (e.g., 5-Hydroxymethyl vs. 5-Formyl groups) to isolate the formyl group’s role in activity .

- Replication : Reproduce studies under controlled conditions (e.g., standardized cell lines, solvent controls) to address variability in prior results .

Q. What strategies are effective for evaluating the electrophilic reactivity of the formyl group in this compound during nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., hydrazines, hydroxylamines) using UV-Vis spectroscopy to quantify electrophilicity .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution on the formyl carbon, correlating with experimental reactivity .

- Protection/Deprotection : Temporarily protect the formyl group (e.g., as an acetal) to test its involvement in side reactions during multi-step syntheses .

Q. How can researchers address gaps in toxicological data for this compound in preclinical studies?

- Methodological Answer :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 liver fraction) .

- In Vitro Cytotoxicity : Screen against human hepatocytes (e.g., HepG2 cells) and renal cells (e.g., HEK293) at concentrations 10–100 µM .

- Precautionary Measures : Follow OSHA guidelines for handling (gloves, fume hood) due to structural alerts for dermal/ocular irritation in related furans .

Q. What methodologies enable the study of this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere. Typical Td for furan carboxamides is 180–220°C .

- pH-Dependent Solubility : Measure solubility in buffers (pH 1–13) using shake-flask method. LogP (calculated: 1.2) indicates moderate hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.